N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-5-3-4-6-14(12)17(21-2)10-19-18(20)13-7-8-15-16(9-13)23-11-22-15/h3-9,17H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADSBXXMRJCKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Sesamol Derivatives
Benzo[d]dioxole-5-carboxylic acid is commonly synthesized via oxidation of 3,4-methylenedioxybenzaldehyde (piperonal) using potassium permanganate (KMnO₄) in alkaline conditions. Alternatively, catalytic oxidation with ruthenium-based catalysts in aqueous media achieves yields >85%.
Reaction Conditions :
Alternative Routes via Pd-Catalyzed Coupling
Pd-catalyzed arylation methods, as demonstrated in aporphine alkaloid synthesis, could adapt Suzuki-Miyaura coupling to construct the benzo[d]dioxole scaffold. However, this route is less cost-effective for large-scale production.
Synthesis of 2-Methoxy-2-(o-Tolyl)ethylamine
Reductive Amination of o-Tolyl Ketones
The amine precursor is synthesized via reductive amination of 2-methoxy-2-(o-tolyl)acetaldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.
Procedure :
- Substrate : 2-Methoxy-2-(o-tolyl)acetaldehyde (1.0 equiv)
- Reducing Agent : NaBH₃CN (1.2 equiv)
- Solvent : Methanol
- Temperature : Room temperature, 12 h
- Yield : 65–70%
Grignard Addition to Nitriles
An alternative route involves Grignard addition to 2-methoxyacetonitrile, followed by hydrolysis and reduction:
- Grignard Reagent : o-Tolylmagnesium bromide (2.0 equiv)
- Substrate : 2-Methoxyacetonitrile
- Workup : Hydrolysis with HCl, reduction with LiAlH₄
- Yield : 55–60%
Carboxamide Coupling Methods
EDCI/HOBt-Mediated Coupling
The most efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Procedure :
DCC/DMAP-Based Coupling
Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) offers moderate yields but requires stringent moisture control.
Data Comparison :
| Coupling Agent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | – | 48 | 82–88 |
| DCC | THF | DMAP | 24 | 70–75 |
Mechanistic Insights
EDCI activates the carboxylic acid via O-acylisourea intermediate formation, enabling nucleophilic attack by the amine. HOBt suppresses racemization and enhances coupling efficiency.
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethereal solvents (THF) reduce side reactions.
Solvent Efficiency :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82–88 |
| DMF | 36.7 | 75–80 |
| THF | 7.58 | 70–75 |
Temperature and Time
Prolonged reaction times (>24 h) at room temperature maximize conversion without epimerization. Elevated temperatures (40°C) reduce reaction time but risk decomposition.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting specific biological pathways.
Material Science: Its unique chemical properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Umami Flavor Agonists: N-Alkylbenzamides
- S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Structure: Features a heptan-4-yl alkyl chain on the carboxamide nitrogen. Activity: Potent umami receptor agonist with 1,000-fold higher potency than monosodium glutamate (MSG) in flavor applications . Key Difference: The linear heptyl chain in S807 contrasts with the branched 2-methoxy-2-(o-tolyl)ethyl group in the target compound, which may alter receptor binding kinetics and metabolic pathways.
S9229 ((R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide)
Antidiabetic Agents: α-Amylase Inhibitors
- IIc (N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Substituted with a 3-(trifluoromethyl)phenyl group on the carboxamide nitrogen.
- Activity : Demonstrates significant α-amylase inhibition and hypoglycemic effects in streptozotocin-induced diabetic mice .
- Key Difference : The electron-withdrawing trifluoromethyl group in IIc may enhance metabolic stability compared to the target compound’s methoxy and o-tolyl substituents.
Anticancer and Diagnostic Agents
- [131I]I-BA52 (N-(4-((2-Diethylaminoethylcarbamoyl)-2-iodo-5-methoxyphenyl)benzo[1,3]dioxole-5-carboxamide) Structure: Incorporates a radioiodinated aromatic ring and a tertiary amino group for melanin affinity. Activity: Used in targeted radionuclide therapy for metastatic melanoma, demonstrating efficacy in clinical pilot studies .
Antimicrobial and Plant Growth Modulators
- K-16 (N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide) Structure: Features a thioether-linked 3-methylbenzyl group. Key Difference: The thioether group in K-16 may confer redox activity absent in the target compound.
Physicochemical and Metabolic Comparison
Biological Activity
N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, with CAS number 1797892-47-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.3 g/mol
- CAS Number : 1797892-47-7
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the methoxy and o-tolyl groups may enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Hep3B Cell Line
A study evaluating the cytotoxicity of benzodioxole derivatives found that compound 2a (closely related to this compound) demonstrated potent activity against the Hep3B liver cancer cell line. The IC50 values for this compound were notably lower than those for other derivatives, indicating a strong cytotoxic effect. Specifically:
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| Doxorubicin (Control) | 4.50 | Hep3B |
The study also reported that treatment with compound 2a led to significant alterations in the cell cycle distribution of Hep3B cells, particularly inducing G2-M phase arrest, which is crucial for its anticancer mechanism .
Antioxidant Activity
Antioxidant properties are critical for compounds that may mitigate oxidative stress-related diseases. The DPPH assay was employed to assess the antioxidant capacity of synthesized benzodioxole derivatives.
Findings:
The antioxidant activity of this compound was compared to Trolox, a standard antioxidant. The results indicated that this compound exhibited moderate antioxidant activity, which could be attributed to its ability to scavenge free radicals effectively.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 67% at 100 µM |
| Trolox | 85% at 100 µM |
This activity suggests that the compound could play a role in preventing oxidative damage in biological systems .
Anti-inflammatory Potential
The anti-inflammatory effects of compounds containing benzodioxole moieties have been documented in various studies. While specific data on this compound is limited, related compounds have shown promise in inhibiting pro-inflammatory cytokines and mediators.
Mechanistic Insights:
Research indicates that benzodioxole derivatives can modulate signaling pathways associated with inflammation. For instance, they may inhibit NF-kB activation and downregulate COX-2 expression, leading to reduced inflammation markers in vitro .
Q & A
Basic: What are the key synthetic steps and purification methods for N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the construction of the benzo[d][1,3]dioxole core followed by functionalization of the ethyl linker with methoxy and o-tolyl groups. Critical steps include:
- Amide bond formation : Coupling the benzo[d][1,3]dioxole-5-carboxylic acid derivative with a 2-methoxy-2-(o-tolyl)ethylamine intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly employed to isolate intermediates and the final product .
- Catalysis : Palladium-catalyzed cross-coupling or acid/base-mediated reactions may be used to introduce aromatic substituents .
Basic: How is the molecular structure and purity of this compound confirmed?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the methoxy group (δ ~3.3 ppm) and o-tolyl aromatic protons (δ ~6.8–7.2 ppm) are key diagnostic signals .
- Mass spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H] or [M+Na] peaks) .
- Melting point analysis : Consistency with literature values (e.g., 175–177°C for related benzodioxole carboxamides) confirms purity .
Advanced: How can researchers resolve conflicting spectroscopic data during structural elucidation?
Conflicts in NMR or MS data may arise from impurities, tautomerism, or stereochemical ambiguities. Mitigation strategies include:
- Multi-technique cross-validation : Combine H-C HSQC/HMBC NMR to map connectivity and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Elemental analysis : Verify C/H/N ratios to rule out contaminants .
- X-ray crystallography : If crystals are obtainable, this provides unambiguous stereochemical assignment .
Advanced: What experimental design principles optimize reaction yields for this compound?
Yield optimization requires systematic parameter tuning:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility in amidation reactions, while dichloromethane is preferred for acid-sensitive steps .
- Catalyst screening : Test Pd(PPh) vs. Pd(OAc) for cross-coupling efficiency .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during amine acylation .
- Scale-up considerations : Continuous flow reactors improve mixing and heat transfer in large-scale syntheses .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays : Measure IC values using fluorescence-based or radiometric assays for targets like kinases or proteases. For example, related benzodioxole analogs show IC values in the nanomolar range against cancer-associated enzymes .
- Cell viability assays : Use MTT or ATP-luminescence to assess cytotoxicity in cancer cell lines (e.g., IC ~10 µM in HeLa cells for structural analogs) .
- Binding studies : Surface plasmon resonance (SPR) or ITC quantify interactions with receptors (e.g., GPCRs or nuclear receptors) .
Advanced: How are metabolic stability and toxicity profiles assessed for this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated metabolites (e.g., demethylation or hydroxylation) .
- ADME profiling : Measure logP (e.g., ~2.5–3.5 for similar compounds) to predict membrane permeability .
- Toxicology studies : Reference NOEL (no-observed-effect level) data from structural analogs (e.g., 20 mg/kg/day in rats) to design safe dosing ranges .
Advanced: How do structural modifications influence bioactivity?
- SAR studies : Compare analogs with substituted aryl groups (e.g., o-tolyl vs. p-chlorophenyl) to assess potency changes. For instance, electron-withdrawing groups on the aryl ring enhance target binding in related compounds .
- Functional group swaps : Replacing the methoxy group with ethoxy or hydroxy groups alters solubility and metabolic stability .
Basic: What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the amide bond .
Advanced: How are computational methods applied to study its mechanism?
- Molecular docking : Simulate binding poses with targets like kinases or DNA using AutoDock Vina. For example, benzodioxole analogs show π-π stacking with tyrosine residues .
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces to rationalize reactivity .
Basic: What safety precautions are required during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
